molecular formula C17H13N3O3S B2962371 (Z)-2-cyano-N-cyclopropyl-3-[5-(3-nitrophenyl)thiophen-2-yl]prop-2-enamide CAS No. 1356809-75-0

(Z)-2-cyano-N-cyclopropyl-3-[5-(3-nitrophenyl)thiophen-2-yl]prop-2-enamide

Cat. No.: B2962371
CAS No.: 1356809-75-0
M. Wt: 339.37
InChI Key: BWSNHPYOZBPCDZ-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene analogues of chalcones have been synthesized in good yields by condensation of 2-acetylthiophene and salicylaldehydes . 1,5-Diketones were formed by solvent-free michael addition of cyclohexanone and 2-thienylchalcones devoid of hydroxyl groups which were used as synthons for synthesis of diazepines .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Coordination Chemistry and Ligand Behavior

Research in coordination chemistry often investigates compounds that can act as ligands, binding to metals through various functional groups. For instance, studies on acrylamide (a compound with a similar functional group, the amide) have highlighted its potential as a ligand in forming complexes with transition metals. This area of research is critical for developing new materials and catalysts. The coordination behavior of acrylamide and its derivatives, including potential similar compounds, reveals insights into the reactivity and applications of these materials in catalysis and material science (Girma et al., 2005).

Environmental Remediation

Compounds with cyano and nitro functional groups have been explored for environmental applications, including the remediation of pollutants. For example, the use of zero-valent iron in treating contaminated groundwater and wastewater showcases how compounds with various functionalities can be involved in environmental clean-up processes. This research is crucial for developing strategies to remove or neutralize hazardous substances in the environment (Fu, Dionysiou, & Liu, 2014).

Analytical and Detection Methods

The development and validation of analytical methods for detecting and quantifying specific chemical compounds, including thioamide derivatives, are vital for both environmental monitoring and pharmaceutical applications. These methods enable the precise measurement of compounds in various matrices, contributing to safety, compliance, and research advancements. For example, a colorimetric method for quantitative analysis of thioamide derivatives highlights the importance of analytical chemistry in drug development and environmental science (Ali et al., 2019).

Polymer Science Applications

The chemistry of compounds containing acrylamide units and their analogs extends into polymer science, where they are utilized in the synthesis of polymeric materials. These materials have a wide range of applications, from biomedical devices to water treatment technologies. Understanding the reactivity and polymerization behavior of these compounds is essential for developing new materials with tailored properties (Douka et al., 2017).

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

(Z)-2-cyano-N-cyclopropyl-3-[5-(3-nitrophenyl)thiophen-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c18-10-12(17(21)19-13-4-5-13)9-15-6-7-16(24-15)11-2-1-3-14(8-11)20(22)23/h1-3,6-9,13H,4-5H2,(H,19,21)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSNHPYOZBPCDZ-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC2=CC=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C(=C\C2=CC=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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